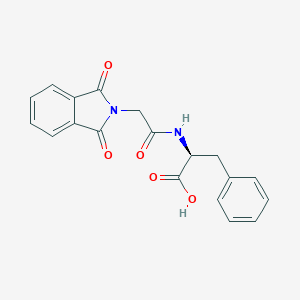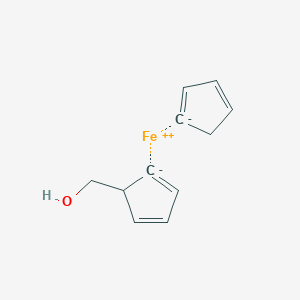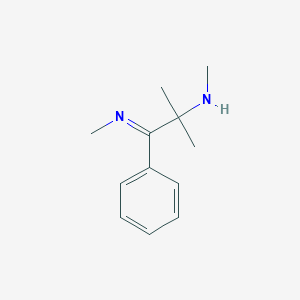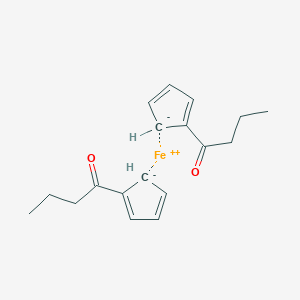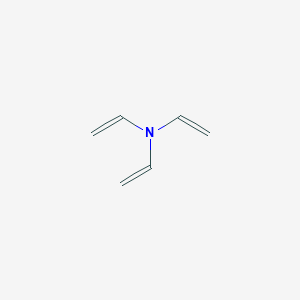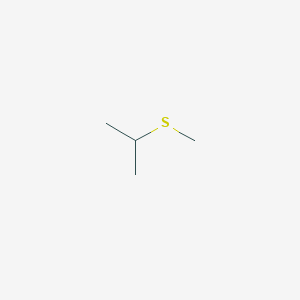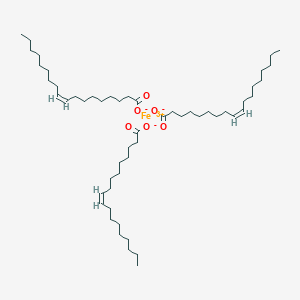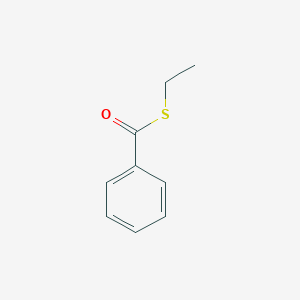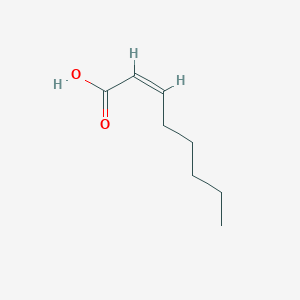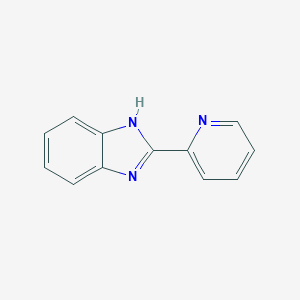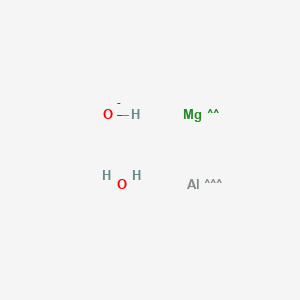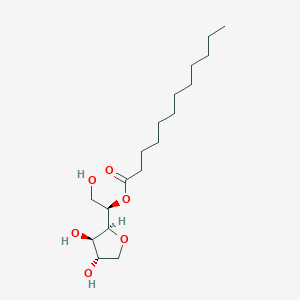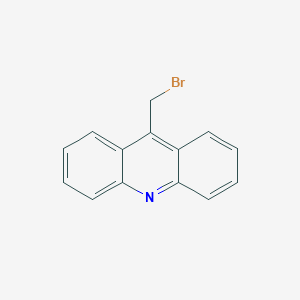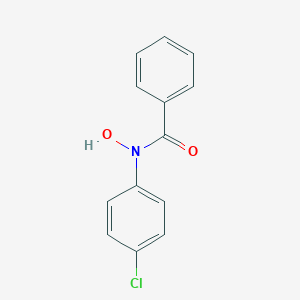
N-P-Chlorophenylbenzohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-P-Chlorophenylbenzohydroxamic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. CPBA is a derivative of hydroxamic acid and is commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions.
Mécanisme D'action
N-P-Chlorophenylbenzohydroxamic acid acts as a catalyst in biochemical reactions by facilitating the transfer of electrons between molecules. It has been shown to catalyze the oxidation of a variety of organic compounds, including alcohols, amines, and thiols. N-P-Chlorophenylbenzohydroxamic acid achieves this by forming a complex with the substrate, which then undergoes oxidation in the presence of an oxidizing agent.
Effets Biochimiques Et Physiologiques
N-P-Chlorophenylbenzohydroxamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and carbonic anhydrase. N-P-Chlorophenylbenzohydroxamic acid has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-P-Chlorophenylbenzohydroxamic acid has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. N-P-Chlorophenylbenzohydroxamic acid is also relatively inexpensive compared to other reagents and catalysts. However, N-P-Chlorophenylbenzohydroxamic acid has several limitations, including its limited solubility in water and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for research involving N-P-Chlorophenylbenzohydroxamic acid. One area of interest is the development of new synthetic methods for the preparation of N-P-Chlorophenylbenzohydroxamic acid and its derivatives. Another area of interest is the investigation of the potential therapeutic applications of N-P-Chlorophenylbenzohydroxamic acid, particularly in the treatment of microbial infections and cancer. Additionally, further research is needed to better understand the mechanism of action of N-P-Chlorophenylbenzohydroxamic acid and its effects on biological systems.
Conclusion
In conclusion, N-P-Chlorophenylbenzohydroxamic acid is a versatile compound that has been widely used in scientific research. It has a variety of applications in organic synthesis and biochemical reactions. N-P-Chlorophenylbenzohydroxamic acid has several advantages for use in lab experiments, but also has limitations. Future research on N-P-Chlorophenylbenzohydroxamic acid will likely focus on the development of new synthetic methods and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
N-P-Chlorophenylbenzohydroxamic acid can be synthesized by the reaction of p-chloroaniline with benzoyl chloride in the presence of sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form N-P-Chlorophenylbenzohydroxamic acid. The reaction scheme is shown below:
Applications De Recherche Scientifique
N-P-Chlorophenylbenzohydroxamic acid has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of hydroxamic acid derivatives. N-P-Chlorophenylbenzohydroxamic acid has also been used as a catalyst in the synthesis of peptides and as a reagent for the determination of trace amounts of iron in biological samples.
Propriétés
Numéro CAS |
1528-82-1 |
|---|---|
Nom du produit |
N-P-Chlorophenylbenzohydroxamic acid |
Formule moléculaire |
C13H10ClNO2 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-8-12(9-7-11)15(17)13(16)10-4-2-1-3-5-10/h1-9,17H |
Clé InChI |
HTIPICBYVFHTEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Autres numéros CAS |
1528-82-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
